(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine
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Overview
Description
(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine is a chiral amine compound that features a cyclobutane ring substituted with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through or other ring-forming methodologies.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or other fluorine-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: The compound can be used in studies involving enzyme interactions, receptor binding, and other biological processes.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group can enhance binding affinity and selectivity, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-(Hydroxymethyl)cyclobutan-1-amine: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.
(1R,2R)-2-(Chloromethyl)cyclobutan-1-amine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
(1R,2R)-2-(Methyl)cyclobutan-1-amine: Similar structure but with a methyl group instead of a fluoromethyl group.
Uniqueness
The presence of the fluoromethyl group in (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C5H10FN |
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Molecular Weight |
103.14 g/mol |
IUPAC Name |
(1R,2R)-2-(fluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10FN/c6-3-4-1-2-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1 |
InChI Key |
YWNKFYBBNKCGCH-CRCLSJGQSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1CF)N |
Canonical SMILES |
C1CC(C1CF)N |
Origin of Product |
United States |
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